7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
7-Aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a compound characterized by a unique structure that combines pyridine, triazole, and pyrimidine rings. This complex molecular arrangement endows the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves the cyclization of appropriate intermediates under specific conditions:
Step 1: : Formation of pyridylamide intermediate by reacting 2-aminopyridine with a suitable carboxylic acid derivative under dehydrating conditions.
Step 2: : Subsequent condensation with a hydrazine derivative to form the triazole ring.
Step 3: : Final cyclization to construct the pyrimidine ring using a cyclizing agent like phosphorus oxychloride in a high-boiling solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, allowing for better control over reaction conditions and enhanced yields. Automation and optimization of reaction parameters, such as temperature, pressure, and reaction time, are crucial to ensuring high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the aminopyridine moiety, leading to the formation of hydroxyl derivatives.
Reduction: : Reduction reactions may target the triazole or pyrimidine rings, producing partially reduced analogs.
Substitution: : Various substituents can be introduced at different positions of the molecule via nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or other strong oxidizing agents.
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products Formed from These Reactions
The major products depend on the specific reaction, but typical examples include hydroxylated derivatives from oxidation, reduced triazole or pyrimidine products from reduction, and substituted analogs with various functional groups from substitution reactions.
Scientific Research Applications
Chemistry
7-Aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a valuable intermediate in organic synthesis, serving as a building block for the development of more complex molecules.
Biology
In biological research, the compound is used to study enzyme inhibition, protein-ligand interactions, and as a probe in cellular assays due to its ability to modulate biological pathways.
Medicine
The compound shows potential in medicinal chemistry for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases. Its unique structure allows it to interact with various biological targets, offering possibilities for drug discovery.
Industry
In the industrial sector, the compound finds applications in the synthesis of dyes, agrochemicals, and specialty chemicals due to its versatile reactivity and stability.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects on biological pathways. The exact mechanism can vary depending on the target and the context of use.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, 7-aminopyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is unique due to the specific arrangement of its triazole and pyrimidine rings. This arrangement influences its reactivity, stability, and interactions with biological molecules.
List of Similar Compounds
6-Aminopyrido[3,2-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : A close analog with a different ring fusion pattern.
8-Amino-3-methylquinazolino[3,4-d][1,2,3]triazolo[1,5-a]pyrimidine: : Another structurally related compound with modifications in the pyrimidine ring.
7-Chloropyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: : A halogen-substituted derivative.
These comparisons highlight the structural diversity and unique properties of this compound.
Hope this helps!
Properties
IUPAC Name |
11-amino-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-14-8(12-6)10-4-11-14/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUHNEKQDOBHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=CN3C(=NC=N3)N=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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